Cas no 2137709-09-0 (Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate)

Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate is a fluorinated ester compound featuring a tertiary amine moiety, which imparts unique reactivity and solubility properties. The presence of difluoromethyl groups enhances its stability and potential as an intermediate in pharmaceutical and agrochemical synthesis. The ethyl ester group improves volatility and facilitates further derivatization, while the methyl(isopropyl)amine substituent contributes to steric and electronic modulation, making it valuable for asymmetric synthesis or catalyst design. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural features enable precise tuning of physicochemical properties. Suitable for controlled reactions, it offers versatility in fine chemical applications.
Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate structure
2137709-09-0 structure
Product name:Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
CAS No:2137709-09-0
MF:C9H17F2NO2
MW:209.233589887619
CID:6246035
PubChem ID:165465806

Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Chemical and Physical Properties

Names and Identifiers

    • 2137709-09-0
    • ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
    • EN300-788881
    • Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
    • Inchi: 1S/C9H17F2NO2/c1-5-14-8(13)9(10,11)6-12(4)7(2)3/h7H,5-6H2,1-4H3
    • InChI Key: GEJXJNAGIACEAM-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OCC)(CN(C)C(C)C)F

Computed Properties

  • Exact Mass: 209.12273511g/mol
  • Monoisotopic Mass: 209.12273511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 2

Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788881-5.0g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-788881-0.1g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-788881-10.0g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-788881-2.5g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-788881-0.25g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-788881-0.5g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
0.5g
$809.0 2024-05-22
Enamine
EN300-788881-1.0g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-788881-0.05g
ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate
2137709-09-0 95%
0.05g
$707.0 2024-05-22

Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate Related Literature

Additional information on Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate

Research Brief on Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate (CAS: 2137709-09-0)

Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate (CAS: 2137709-09-0) is a fluorinated amino acid derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique difluoro and tertiary amine functional groups, has shown promise in various applications, including medicinal chemistry and agrochemical development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a compound of interest for drug discovery and development.

The synthesis of Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate typically involves multi-step organic reactions, including fluorination and esterification processes. A 2023 study published in the Journal of Fluorine Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the compound's stability under various conditions, which is critical for its potential industrial applications.

In medicinal chemistry, this compound has been investigated as a precursor for the development of novel protease inhibitors. Its difluoro moiety is particularly noteworthy, as it can enhance binding affinity and metabolic stability in drug candidates. A recent preprint on bioRxiv (2024) explored its incorporation into small-molecule inhibitors targeting viral proteases, demonstrating moderate inhibitory activity in vitro. Further optimization of the scaffold is ongoing to improve potency and selectivity.

Beyond pharmaceuticals, Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate has also been studied in agrochemical research. Its structural features make it a candidate for developing new herbicides and pesticides. A 2023 patent application (WO202318765A1) disclosed its use as an intermediate in synthesizing herbicidal compounds with improved environmental profiles. The patent emphasizes the compound's role in reducing toxicity while maintaining efficacy, aligning with the growing demand for sustainable agrochemicals.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its applications. Future research directions may include computational modeling to predict its interactions with biological targets, as well as expanded toxicity and pharmacokinetic studies. Collaborative efforts between academia and industry will be essential to unlock the full potential of this versatile molecule.

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